molecular formula C26H32N2O3 B2382913 N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide CAS No. 880794-41-2

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide

Cat. No.: B2382913
CAS No.: 880794-41-2
M. Wt: 420.553
InChI Key: FNGCHFRKGHCKDW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a dimethoxyphenyl group, a methylphenyl group, and an adamantanyl group.

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the preparation of the dimethoxyphenyl and methylphenyl intermediates, followed by their coupling with the adamantanyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, it has applications in the industry, particularly in the development of new materials and environmental remediation technologies.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide can be compared with other similar compounds, such as those containing dimethoxyphenyl or adamantanyl groups. These compounds may share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these groups, which may confer unique properties and applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1-adamantyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-17-4-6-20(7-5-17)25-12-18-10-19(13-25)15-26(14-18,16-25)28-24(29)27-22-11-21(30-2)8-9-23(22)31-3/h4-9,11,18-19H,10,12-16H2,1-3H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCHFRKGHCKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=C(C=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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